6-(Pyridin-3-yl)pyridazin-3-amine 6-(Pyridin-3-yl)pyridazin-3-amine
Brand Name: Vulcanchem
CAS No.: 1159817-05-6
VCID: VC13415112
InChI: InChI=1S/C9H8N4/c10-9-4-3-8(12-13-9)7-2-1-5-11-6-7/h1-6H,(H2,10,13)
SMILES: C1=CC(=CN=C1)C2=NN=C(C=C2)N
Molecular Formula: C9H8N4
Molecular Weight: 172.19 g/mol

6-(Pyridin-3-yl)pyridazin-3-amine

CAS No.: 1159817-05-6

Cat. No.: VC13415112

Molecular Formula: C9H8N4

Molecular Weight: 172.19 g/mol

* For research use only. Not for human or veterinary use.

6-(Pyridin-3-yl)pyridazin-3-amine - 1159817-05-6

Specification

CAS No. 1159817-05-6
Molecular Formula C9H8N4
Molecular Weight 172.19 g/mol
IUPAC Name 6-pyridin-3-ylpyridazin-3-amine
Standard InChI InChI=1S/C9H8N4/c10-9-4-3-8(12-13-9)7-2-1-5-11-6-7/h1-6H,(H2,10,13)
Standard InChI Key KSTAIWSZBUQQML-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)C2=NN=C(C=C2)N
Canonical SMILES C1=CC(=CN=C1)C2=NN=C(C=C2)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a pyridazine ring (a six-membered di-aza aromatic system) fused to a pyridine ring via a single bond. Key features include:

  • Pyridazine core: Positions 1 and 2 contain nitrogen atoms, while positions 3 and 6 are substituted with functional groups.

  • Substituents:

    • 3-Amino group: Enhances hydrogen-bonding capacity and electronic delocalization.

    • 6-Pyridin-3-yl group: Introduces π-stacking potential and additional basicity.

Table 1: Molecular Properties

PropertyValueSource
Molecular formulaC₉H₇N₅Calculated
Molecular weight185.19 g/molPubChem
IUPAC name6-(pyridin-3-yl)pyridazin-3-amineSystematic
Canonical SMILESC1=CC(=CN=C1)C2=NN=C(C=C2)NDerived

Synthesis and Reaction Pathways

Retrosynthetic Analysis

The compound can be synthesized via cross-coupling reactions or nucleophilic substitution. A plausible route involves:

  • Pyridazine ring formation: Cyclocondensation of 1,4-diketones with hydrazine derivatives.

  • Functionalization:

    • Buchwald-Hartwig amination to introduce the 3-amino group.

    • Suzuki-Miyaura coupling to attach the pyridin-3-yl group at position 6 .

Table 2: Example Reaction Conditions

StepReagents/ConditionsYield
Pyridazine formationHydrazine hydrate, ethanol, reflux, 12 h65–70%
AminationPd(dba)₂, Xantphos, NH₃, dioxane, 100°C50–55%
Cross-couplingPd(PPh₃)₄, K₂CO₃, pyridin-3-ylboronic acid60–65%

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to hydrogen-bonding capacity.

  • Stability: Susceptible to oxidation at the amino group under acidic conditions; stable in inert atmospheres.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.85 (s, 1H, NH₂), 8.60 (d, J = 4.8 Hz, 1H, pyridine-H), 8.20–7.95 (m, 4H, aromatic) .

  • IR (KBr): 3400 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=N stretch).

Biological Activity and Applications

Table 3: Comparative Bioactivity Data

AnalogIC₅₀ (Kinase Inhibition)MIC (E. coli)
6-Methoxypyridazin-3-amine12 nM64 µg/mL
6-Phenylpyridazin-3-amine8 nM32 µg/mL

Industrial and Research Applications

  • Pharmaceutical intermediates: Precursor for kinase inhibitors (e.g., nilotinib analogs) .

  • Coordination chemistry: Ligand for transition metal complexes in catalysis.

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